Cas no 383142-93-6 (4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-[2-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde
- starbld0018681
- 4-(2-phenylmethoxyphenyl)-1,3-thiazole-2-carbaldehyde
- 383142-93-6
- BBL020665
- 4-(2-(Benzyloxy)phenyl)thiazole-2-carbaldehyde
- Z2049890035
- AKOS001476160
- 4-[2-(benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde
- STK893355
- 4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde
-
- インチ: InChI=1S/C17H13NO2S/c19-10-17-18-15(12-21-17)14-8-4-5-9-16(14)20-11-13-6-2-1-3-7-13/h1-10,12H,11H2
- InChIKey: PIABSIJRGOWDRY-UHFFFAOYSA-N
計算された属性
- 精确分子量: 295.06669983Da
- 同位素质量: 295.06669983Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 21
- 回転可能化学結合数: 5
- 複雑さ: 333
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.4Ų
- XLogP3: 3.9
4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B131425-50mg |
4-[2-(Benzyloxy)Phenyl]-1,3-Thiazole-2-Carbaldehyde |
383142-93-6 | 50mg |
$ 50.00 | 2022-06-07 | ||
TRC | B131425-500mg |
4-[2-(Benzyloxy)Phenyl]-1,3-Thiazole-2-Carbaldehyde |
383142-93-6 | 500mg |
$ 320.00 | 2022-06-07 | ||
Chemenu | CM519370-1g |
4-(2-(Benzyloxy)phenyl)thiazole-2-carbaldehyde |
383142-93-6 | 98% | 1g |
$343 | 2023-01-04 | |
TRC | B131425-100mg |
4-[2-(Benzyloxy)Phenyl]-1,3-Thiazole-2-Carbaldehyde |
383142-93-6 | 100mg |
$ 95.00 | 2022-06-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1559331-1g |
4-(2-(Benzyloxy)phenyl)thiazole-2-carbaldehyde |
383142-93-6 | 98% | 1g |
¥3468.00 | 2024-05-16 |
4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde 関連文献
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehydeに関する追加情報
Recent Advances in the Study of 4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde (CAS: 383142-93-6)
The compound 4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde (CAS: 383142-93-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the unique structural features of 4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde, which make it a promising candidate for targeting specific biological pathways. The compound's thiazole core, coupled with the benzyloxy phenyl moiety, has been shown to exhibit strong binding affinity to various enzymes and receptors involved in inflammatory and oncogenic processes. Researchers have employed advanced computational modeling and high-throughput screening techniques to elucidate its mechanism of action.
One of the most notable findings is the compound's inhibitory effect on key signaling pathways, such as the NF-κB and MAPK pathways, which are critical in the regulation of inflammation and cell proliferation. In vitro studies using human cell lines have demonstrated that 4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde can effectively suppress the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. These results suggest its potential as a lead compound for the development of novel anti-inflammatory and anti-cancer agents.
Further investigations into the pharmacokinetic properties of 4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde have revealed favorable absorption and distribution profiles, although challenges remain in optimizing its metabolic stability and bioavailability. Recent synthetic efforts have focused on modifying the compound's structure to enhance its drug-like properties while retaining its biological activity. These modifications include the introduction of various substituents on the thiazole ring and the benzyloxy phenyl group.
In addition to its therapeutic potential, 4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde has also been explored as a versatile building block in organic synthesis. Its aldehyde functionality allows for further derivatization, enabling the creation of a diverse library of analogs with tailored biological activities. Recent publications have detailed innovative synthetic routes to access this compound and its derivatives, highlighting its utility in medicinal chemistry.
In conclusion, the growing body of research on 4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde (CAS: 383142-93-6) underscores its significance as a multifunctional compound with broad applications in drug discovery and chemical biology. Continued exploration of its pharmacological properties and synthetic accessibility is expected to yield further insights and potential clinical candidates in the near future.
383142-93-6 (4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde) Related Products
- 2870645-99-9(Methanesulfonamide, N-[3-azido-3-(iodomethyl)cyclobutyl]- )
- 379239-63-1(N,N'-bis(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanediamide)
- 474259-10-4(2-((4-Cyanophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate)
- 2138050-11-8(4-(5-bromo-2-methylcyclohexyl)-1-ethyl-1H-pyrazole)
- 912669-18-2(Ethyl 2-(2-(tert-butoxycarbonylamino)-6-methoxyphenyl)-2-oxoacetate)
- 392248-40-7(3-(4-benzylphenyl)-2-(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene-3-oxopropanenitrile)
- 10227-50-6(2-Imidazolidinone,1-(2-thiazolyl)-)
- 179033-21-7(2-(2,6-Dioxo-piperidin-3-yl)-4,5,6,7-tetrafluoro-isoindole-1,3-dione)
- 30462-35-2(Theaflavin 3,3'-digallate)
- 1892342-38-9(tert-butyl N-2-hydroxy-5-(2-oxopropyl)phenylcarbamate)




